molecular formula C18H14N4O2 B7642279 N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine

N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine

Numéro de catalogue B7642279
Poids moléculaire: 318.3 g/mol
Clé InChI: DODRGBKTHFEJIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBTZ169 and has been found to exhibit promising properties in the treatment of various diseases, including tuberculosis, cancer, and Alzheimer's disease.

Mécanisme D'action

The mechanism of action of PBTZ169 is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of mycobacterial cell wall components. PBTZ169 has been found to inhibit the activity of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. PBTZ169 has also been found to inhibit the activity of MmpL3, a transporter protein involved in the transport of mycolic acids, another important component of the mycobacterial cell wall.
Biochemical and Physiological Effects
PBTZ169 has been found to exhibit potent antibacterial, anticancer, and anti-Alzheimer's disease properties. In addition to its antimicrobial activity against Mycobacterium tuberculosis, PBTZ169 has also been found to exhibit activity against other bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. PBTZ169 has also been found to induce cancer cell death in various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, PBTZ169 has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of PBTZ169 is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new tuberculosis treatments. Additionally, PBTZ169 has been found to exhibit potent anticancer and anti-Alzheimer's disease properties, which further increases its potential applications. However, one of the main limitations of PBTZ169 is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of PBTZ169 and its potential side effects.

Orientations Futures

There are several future directions for the study of PBTZ169. One potential direction is the development of new tuberculosis treatments based on PBTZ169. Additionally, further studies are needed to fully understand the mechanism of action of PBTZ169 and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, further studies are needed to optimize the synthesis of PBTZ169 and improve its solubility in water, which could increase its potential for in vivo applications.
Conclusion
In conclusion, PBTZ169 is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of tuberculosis, cancer, and Alzheimer's disease. The synthesis of PBTZ169 involves a series of chemical reactions, and its mechanism of action is believed to involve the inhibition of enzymes involved in the biosynthesis of mycobacterial cell wall components. PBTZ169 has been found to exhibit potent antibacterial, anticancer, and anti-Alzheimer's disease properties, and further studies are needed to fully understand its potential applications and limitations.

Méthodes De Synthèse

The synthesis of PBTZ169 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-chloro-2-nitrophenol with pyrazine-2-carboxylic acid, which results in the formation of 4-(pyrazin-2-yloxy)-2-nitrophenol. This intermediate product is then reacted with benzylamine in the presence of a palladium catalyst to form N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine.

Applications De Recherche Scientifique

PBTZ169 has been extensively studied for its potential applications in the treatment of tuberculosis. It has been found to exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. PBTZ169 has also been found to exhibit anticancer properties, with studies showing that it can induce cancer cell death in various types of cancer. Additionally, PBTZ169 has been found to have potential applications in the treatment of Alzheimer's disease, with studies showing that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

Propriétés

IUPAC Name

N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-2-4-16-15(3-1)22-18(24-16)21-11-13-5-7-14(8-6-13)23-17-12-19-9-10-20-17/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODRGBKTHFEJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCC3=CC=C(C=C3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.